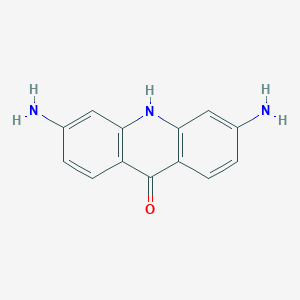

3,6-DIAMINO-9(10H)-ACRIDONE

Vue d'ensemble

Description

3,6-Diamino-10H-acridin-9-one is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities and industrial applications. Acridine derivatives have been extensively studied for their unique physical and chemical properties, which include applications in pharmaceuticals, dyes, and fluorescent materials .

Méthodes De Préparation

The synthesis of 3,6-diamino-10H-acridin-9-one typically involves the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones under specific conditions. For instance, one method involves the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

3,6-Diamino-10H-acridin-9-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the acridine core.

Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

3,6-Diamino-9(10H)-acridone derivatives have been investigated for their antiproliferative properties against various cancer cell lines. A study demonstrated that certain derivatives exhibited significant cytotoxicity against leukemia cells (CCRF-CEM), with IC50 values as low as 0.3 μM. The mechanism of action is thought to involve strong binding to human telomeric G-quadruplex DNA, which is a target for anticancer drugs .

Antimicrobial Properties

Research has indicated that acridone derivatives can possess antimicrobial activity. For instance, certain modifications to the acridone structure have led to compounds that inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Fluorescent Probes

This compound has been utilized in the development of fluorescent probes for biological applications. These probes are particularly useful for monitoring metabolic processes and studying protein dynamics due to their ability to selectively bind to ATP and other biomolecules. The fluorescent properties allow for real-time imaging in live cells .

Material Science

Dyeing Applications

The compound is also employed in dyeing processes due to its vibrant color and stability. It has been used in the preparation of various dye formulations that are effective on organic materials .

Case Study 1: Antiproliferative Activity

A series of 9(10H)-acridone derivatives were synthesized and tested for their antiproliferative effects on cancer cells. Among these, compound 6a demonstrated the highest activity with minimal toxicity to normal cells, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Fluorescent Probes

In a study published in Chemical Communications, acridone-based fluorescent probes were developed to monitor ATP levels in cells. The probes showed significant fluorescence changes upon binding with ATP, indicating their utility in metabolic studies .

Mécanisme D'action

The mechanism of action of 3,6-diamino-10H-acridin-9-one involves its interaction with DNA. The planar structure of the acridine core allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase. This leads to the inhibition of DNA replication and transcription, which is crucial for its anticancer activity .

Comparaison Avec Des Composés Similaires

3,6-Diamino-10H-acridin-9-one can be compared with other acridine derivatives such as:

Amsacrine: Known for its anticancer properties.

Triazoloacridone: Studied for its potential in cancer therapy.

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: Investigated for its antitumor activity.

The uniqueness of 3,6-diamino-10H-acridin-9-one lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.

Activité Biologique

3,6-Diamino-9(10H)-acridone, also known as 3,6-diamino-10H-acridin-9-one, is an acridine derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antimalarial treatments, and as an inhibitor of various enzymes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

This compound primarily exerts its biological effects through DNA intercalation , disrupting normal DNA functions such as replication and transcription. This intercalation is facilitated by the compound's planar structure, allowing it to fit between base pairs in the DNA helix. The interaction with DNA can lead to the inhibition of topoisomerases, enzymes critical for DNA unwinding during replication and transcription .

Key Mechanisms:

- DNA Intercalation : The compound binds to DNA, leading to structural alterations that impede replication and transcription.

- Topoisomerase Inhibition : It inhibits topoisomerase I and II activities, which are essential for maintaining DNA topology during cellular processes .

This compound has been shown to interact with various biomolecules, including calf thymus DNA and human serum albumin (HSA). These interactions have been studied using a combination of biochemical and biophysical techniques:

| Biomolecule | Interaction Type | Method Used |

|---|---|---|

| Calf Thymus DNA | Intercalation | Spectroscopic methods |

| Human Serum Albumin | Binding | Fluorescence spectroscopy |

These interactions suggest that the compound may influence cellular signaling pathways and gene expression by modulating the availability of these biomolecules .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies have demonstrated moderate to high cytotoxic effects against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines with IC50 values ranging from 50 μM to 150 μM depending on the cell line .

Antimalarial Activity

The compound has also been investigated for its potential as an antimalarial agent. Studies suggest that it may inhibit the growth of Plasmodium species through mechanisms similar to those observed in anticancer activity.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. The compound demonstrated IC50 values in the nanomolar range against these enzymes .

Case Studies

- Cytotoxic Evaluation : A study evaluating the cytotoxic effects of various acridine derivatives found that this compound exhibited significant inhibition of cancer cell proliferation through apoptosis induction mechanisms. The study utilized flow cytometry to assess cell viability post-treatment .

- Topoisomerase Inhibition : Another research article reported that this compound effectively inhibited topoisomerase II activity in vitro, leading to increased DNA fragmentation in treated cells. This finding underscores its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

3,6-diamino-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKYRANCRKCGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404907 | |

| Record name | 3,6-diamino-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42832-87-1 | |

| Record name | 3,6-diamino-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.